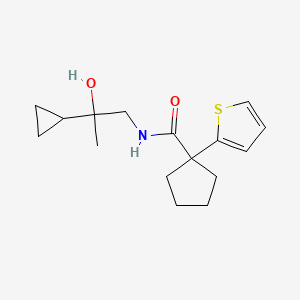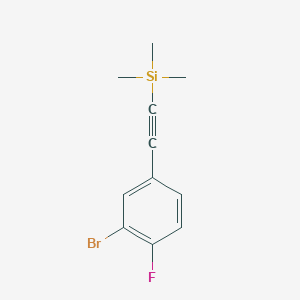
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane" is a chemical that is likely to be used in organic synthesis, particularly in the formation of carbo- and heterocycles, as well as in cross-coupling reactions. The presence of bromo and fluoro substituents on the aromatic ring, along with the ethynyl and trimethylsilane groups, suggests that it could be involved in various chemical transformations, leveraging the reactivity of these functional groups.
Synthesis Analysis
The synthesis of related compounds often involves the use of trimethylsilyl groups as protective groups or as intermediates in the formation of more complex structures. For instance, "2-Bromo-3-trimethylsilylpropene" has been described as an annulating agent for five-membered carbo- and heterocycles, indicating that trimethylsilyl compounds can be used to construct ring systems . Additionally, the reaction of bromovinyl trimethylsilane with lithium metal suggests that such compounds can be used to generate lithium reagents, which are valuable intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane" has been studied using various computational methods, such as Gaussian09 software, to optimize the geometry and predict vibrational frequencies . These studies provide insights into the stability of the molecule, charge distribution, and potential reactivity. The presence of a trimethylsilyl group can also lead to unexpected products due to its ability to migrate, as seen in the fluorination of fluorophenyltrimethylsilanes .
Chemical Reactions Analysis
The reactivity of trimethylsilyl-substituted ethynes is quite diverse. For example, in the Sonogashira cross-coupling reaction, ethynyltrimethylsilane can yield multiple products, indicating a complex reaction pathway that may involve palladium intermediates . Similarly, fluorostannylenoids show unique reactivity towards ethynes with trimethylsilyl groups, leading to various stannane products .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with trimethylsilyl and halogenated aromatic groups can be characterized using techniques such as FT-IR, thermogravimetric analysis (TGA), and X-ray diffraction . These methods provide information on the thermal stability, electronic transitions, and crystal structure, which are important for understanding the behavior of the compound under different conditions and its potential applications in materials science or as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Protecting Groups in Organic Chemistry
In the realm of organic synthesis, trimethylsilyl groups, such as those found in 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane, are used to protect terminal ethynyl groups in Grignard syntheses. For example, a Grignard reagent can be prepared from (p-bromophenylethynyl)-trimethylsilane, and subsequent carbonation yields acids that can be further processed to obtain desired organic compounds. This method of protection is instrumental in the synthesis of complex organic structures (Eaborn, Thompson, & Walton, 1967).
2. Influence in Deprotonation of Fluoroarenes and Chloroarenes
The presence of a bulky trimethylsilyl group, such as in 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane, can significantly influence the reactivity of fluoroarenes and chloroarenes. It can hinder the deprotonation process due to steric hindrance, affecting the kinetics of such reactions. This effect is crucial in understanding the reactivity patterns in halogenated aromatic compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).
3. Role in Synthesis of Fluoroaromatic Compounds
Compounds like 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane are used in the synthesis of fluoroaromatic compounds. They serve as precursors in reactions where the trimethylsilyl group is removed, allowing for further functionalization. This application is significant in the field of materials science and pharmaceuticals, where fluoroaromatic compounds are of high interest (Zhang, Wen, & Du, 1990).
4. Applications in Electronic Materials
Trimethylsilane-based compounds are used in the deposition of thin films for electronic applications. They provide a non-pyrophoric and easily manageable alternative for creating dielectric thin films in semiconductor fabrication. This application is pivotal in the development of advanced electronic devices and materials (Loboda, 1999).
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)7-6-9-4-5-11(13)10(12)8-9/h4-5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEKPBMMSYAKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)
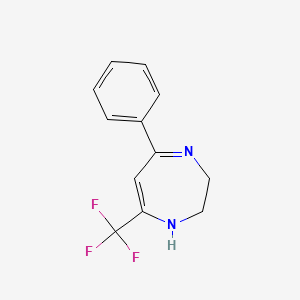

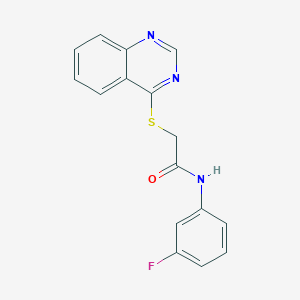

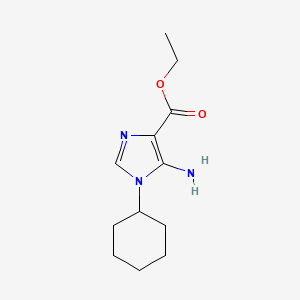
![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)
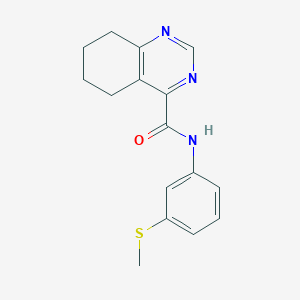
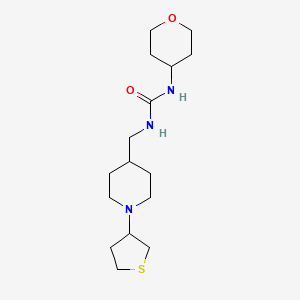


![Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3003785.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)
